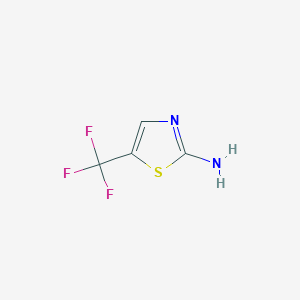

5-(Trifluoromethyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGAMZGETZDLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572276 | |

| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169260-97-3 | |

| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)thiazol-2-amine is a crucial building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group into the 2-aminothiazole scaffold often enhances the pharmacological properties of molecules, such as metabolic stability, bioavailability, and binding affinity, by increasing lipophilicity and altering electronic characteristics.[1] This makes this compound a valuable precursor for the synthesis of a wide range of biologically active compounds, including potential anticancer agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Hantzsch Thiazole Synthesis: This classical and versatile method involves the condensation of a trifluoromethylated α-haloketone with a thioamide or thiourea.[1]

-

Direct Trifluoromethylation of 2-Aminothiazole: This approach introduces the trifluoromethyl group directly onto the pre-formed 2-aminothiazole ring using a suitable trifluoromethylating agent.

-

One-Pot Multicomponent Domino Synthesis: This efficient strategy combines multiple reaction steps in a single pot, often leading to higher yields and operational simplicity.[1]

The following sections will delve into the detailed experimental protocols for each of these synthetic routes.

Experimental Protocols and Data

Method 1: Hantzsch Thiazole Synthesis

This is one of the most common and reliable methods for the synthesis of this compound. The reaction proceeds via the condensation of 3-bromo-1,1,1-trifluoro-2-propanone with thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of this compound.

Experimental Protocol:

-

To a solution of 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material 1 | 3-Bromo-1,1,1-trifluoro-2-propanone | General Hantzsch Synthesis |

| Starting Material 2 | Thiourea | General Hantzsch Synthesis |

| Solvent | Ethanol | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 2-6 hours (typical) | General Hantzsch Synthesis |

| Yield | 70-90% (typical) | General Hantzsch Synthesis |

Method 2: Direct Trifluoromethylation of 2-Aminothiazole

This method involves the direct introduction of a trifluoromethyl group onto the C5 position of 2-aminothiazole. Trifluoroacetic anhydride is a common and cost-effective reagent for this transformation, often activated by a catalyst.

Reaction Scheme:

Caption: Direct trifluoromethylation of 2-aminothiazole.

Experimental Protocol:

-

In a reaction vessel, dissolve 2-aminothiazole (1.0 eq) and a photoredox catalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%) in a suitable solvent such as acetonitrile.

-

Add pyridine N-oxide (1.0 eq) to the solution.

-

Add trifluoroacetic anhydride (1.1-1.5 eq) to the reaction mixture.

-

Irradiate the mixture with a light source (e.g., blue LEDs) at room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After the reaction is complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Aminothiazole | [3] |

| Reagent 1 | Trifluoroacetic Anhydride | [3] |

| Reagent 2 | Pyridine N-oxide | [3] |

| Catalyst | Ru(bpy)3Cl2·6H2O | [3] |

| Solvent | Acetonitrile | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Yield | Moderate to good (substrate dependent) | [3] |

Method 3: One-Pot Multicomponent Domino Synthesis

This approach offers an efficient and atom-economical route to this compound from simple starting materials.

Reaction Scheme:

Caption: One-pot synthesis of this compound.

Experimental Protocol:

Detailed experimental protocols for this specific one-pot reaction are less commonly published in full, step-by-step detail. However, a general procedure based on similar multicomponent reactions is outlined below.

-

Combine 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq), phosphorus pentasulfide (0.5-1.0 eq), and cyanamide (1.0-1.2 eq) in a suitable solvent (e.g., a high-boiling polar aprotic solvent like DMF or DMSO) in a reaction vessel.

-

Heat the mixture under controlled conditions (temperature and time will vary depending on the specific protocol) to facilitate the domino reaction sequence.

-

Monitor the reaction by an appropriate analytical method (TLC, LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up. This may involve pouring the mixture into water and extracting the product with an organic solvent.

-

Wash the organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the resulting crude material by column chromatography or recrystallization to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material 1 | 3-Bromo-1,1,1-trifluoro-2-propanone | [1] |

| Starting Material 2 | Phosphorus Pentasulfide | [1] |

| Starting Material 3 | Cyanamide | [1] |

| Reaction Type | One-Pot Multicomponent Domino | [1] |

| Yield | Good to excellent | [1] |

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is achievable through several effective routes, with the Hantzsch synthesis being a particularly robust and widely applicable method. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Direct trifluoromethylation and one-pot multicomponent reactions represent more modern and potentially more efficient alternatives. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to produce this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the 2-aminothiazole scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis protocols, and reactivity of this compound, highlighting its significance as a precursor for compounds with potent biological activities, particularly in oncology.

Core Chemical Properties

This compound is a solid or semi-solid compound at room temperature. Its key identifying information and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 169260-97-3 | [1] |

| Molecular Formula | C₄H₃F₃N₂S | [1] |

| Molecular Weight | 168.14 g/mol | [1] |

| IUPAC Name | 5-(trifluoromethyl)-1,3-thiazol-2-amine | |

| InChI Key | DMGAMZGETZDLBL-UHFFFAOYSA-N | [1] |

| SMILES | NC1=NC=C(S1)C(F)(F)F | |

| Physical Form | Solid or semi-solid | |

| Predicted Boiling Point | 214.0 ± 35.0 °C | |

| Predicted Density | 1.557 ± 0.06 g/cm³ | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Spectral Data

While experimental spectral data for this compound is not widely published, structural validation typically relies on a combination of NMR, IR, and mass spectrometry. Predicted NMR data suggests key signals that are characteristic of its structure.

-

¹H NMR: The proton on the thiazole ring is expected to produce a signal in the aromatic region, typically between δ 7.0–8.5 ppm. The protons of the amine group would likely appear as a broad singlet.

-

¹³C NMR: Distinct signals are expected for the trifluoromethyl group (around δ 120–125 ppm with coupling to fluorine) and the carbons of the thiazole ring.[1]

-

¹⁹F NMR: A singlet corresponding to the CF₃ group would be the characteristic signal.

-

FTIR: Key vibrational bands would include N-H stretching for the amine group (typically 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 168.14, confirming the molecular weight.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around the nucleophilic exocyclic amino group and the electrophilic nature of the thiazole ring, influenced by the electron-withdrawing trifluoromethyl group.

The 2-aminothiazole core is considered a "privileged structure" in drug discovery, and the addition of a trifluoromethyl group significantly enhances its pharmacological profile.[1] The CF₃ group increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group metabolically stable and resistant to enzymatic degradation.[1]

This compound serves as a cornerstone for the development of a wide range of therapeutic agents.[1] It is a fundamental building block for constructing more complex molecules, such as thiazolo[4,5-d]pyrimidines, which have been evaluated for their antiproliferative activity against various human cancer cell lines.[1] Derivatives have shown potential as topoisomerase II inhibitors, which disrupt DNA replication in cancerous cells, leading to apoptosis.[1]

Experimental Protocols

The most common and established method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[2][3] This involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key α-haloketone is 3-bromo-1,1,1-trifluoropropan-2-one.

Hantzsch Synthesis of this compound

Materials:

-

3-Bromo-1,1,1-trifluoropropan-2-one (1.0 eq)[4]

-

Thiourea (1.0 eq)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filtration flask

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

-

Addition of Reactant: To the stirring solution, add 3-bromo-1,1,1-trifluoropropan-2-one (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: The resulting precipitate is collected by vacuum filtration through a Büchner funnel.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn. 3-Bromo-1,1,1-trifluoropropan-2-one is a lachrymator and should be handled with care.

Safety and Handling

While specific toxicity data for this compound is limited, compounds of the 2-aminothiazole class can be toxic.[5] Standard laboratory safety procedures should be strictly followed.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Personal Protective Equipment: Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

- 1. This compound For Research [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 3-bromo-1,1,1-trifluoropropan-2-one - C3H2BrF3O | CSSB00000211197 [chem-space.com]

- 5. Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)thiazol-2-amine (CAS: 169260-97-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)thiazol-2-amine, a key building block in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and its significant role in the development of therapeutic agents, particularly in oncology and as an antioxidant.

Core Chemical and Physical Properties

This compound is a solid, white to off-white compound valued for the presence of a trifluoromethyl group, which can enhance the metabolic stability and membrane permeability of derivative compounds.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 169260-97-3 | [1] |

| Molecular Formula | C₄H₃F₃N₂S | [2] |

| Molecular Weight | 168.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 214.0±35.0 °C (Predicted) | [2] |

| Density | 1.557±0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.61±0.10 (Predicted) |

Synthesis Protocol

A documented method for the synthesis of this compound is outlined in the Journal of Fluorine Chemistry.[2] This procedure involves the reaction of 2-aminothiazole with a polyfluoroalkyl iodide in the presence of sodium dithionite and sodium bicarbonate.

Experimental Protocol: Synthesis of this compound [2]

Materials:

-

2-aminothiazole (1.0 mmol)

-

Polyfluoroalkyl iodide (1.5 mmol)

-

Sodium dithionite (1.0 mmol)

-

Sodium bicarbonate (NaHCO₃) (1.0 mmol)

-

Acetonitrile/water (4:1 v/v)

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum/ethyl acetate for elution

Procedure:

-

Under an argon atmosphere, a mixture of 2-aminothiazole (1.0 mmol), NaHCO₃ (1.0 mmol), and polyfluoroalkyl iodide (1.5 mmol) is prepared in acetonitrile/water (4:1 v/v).

-

The mixture is cooled to 5-10 °C.

-

Sodium dithionite (1.0 mmol) is added in one portion.

-

The reaction mixture is stirred until Thin Layer Chromatography (TLC) analysis indicates the complete conversion of the starting material.

-

Acetonitrile is removed under reduced pressure.

-

Water (5 mL) is added to the residue.

-

The mixture is extracted with ethyl acetate (3 x 4.0 mL).

-

The combined organic layers are dried over Na₂SO₄.

-

The solvent is removed under vacuum.

-

The residue is purified by column chromatography on silica gel using a petroleum/ethyl acetate eluent to yield the final product.

Biological Activities and Therapeutic Potential

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. The incorporation of the trifluoromethyl-thiazole moiety is a strategic approach in drug design to enhance pharmacological profiles.

Anticancer Applications: Topoisomerase II Inhibition

Derivatives of this compound are extensively explored as potential anticancer agents.[1] A primary mechanism of action for many of these derivatives is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[1] These compounds can act as "topoisomerase poisons," which stabilize the transient enzyme-DNA cleavage complex.[3][4] This leads to the accumulation of double-strand breaks in DNA, triggering a DNA damage response that can ultimately lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]

Signaling Pathway of Topoisomerase II Poison-Induced Cell Cycle Arrest

The following diagram illustrates the downstream signaling cascade initiated by the DNA double-strand breaks caused by topoisomerase II poisons.

Caption: Downstream signaling pathway of topoisomerase II poison-induced G2/M cell cycle arrest.

Antioxidant Properties

Thiazole-containing compounds, including derivatives of this compound, have demonstrated significant antioxidant activities. These molecules can neutralize harmful reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). By donating a hydrogen atom or an electron, they can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of diseases.

Mechanism of Antioxidant Action

The antioxidant activity of thiazole derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The general mechanism involves the thiazole derivative donating an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Caption: Mechanisms of free radical scavenging by thiazole derivatives.

Experimental Protocols for Activity Assessment

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of a compound.

Experimental Workflow: DPPH Assay

Caption: Experimental workflow for the DPPH radical scavenging assay.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.

Experimental Protocol: Topoisomerase IIα Relaxation Assay

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA)

-

ATP solution

-

Test compound (derivative of this compound) dissolved in DMSO

-

Loading dye (containing SDS and a tracking dye)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Positive control inhibitor (e.g., etoposide)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, ATP, and supercoiled plasmid DNA.

-

Add the test compound at various concentrations to the respective tubes. Include a no-drug control and a positive control.

-

Initiate the reaction by adding human Topoisomerase IIα to each tube (except for a no-enzyme control).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding loading dye containing SDS.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Analyze the results: Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band compared to the no-drug control, where the DNA will be relaxed.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 5-(Trifluoromethyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily owing to the synergistic combination of the pharmacologically privileged 2-aminothiazole scaffold and the metabolically robust trifluoromethyl group. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis methodologies, and its role as a precursor in the development of novel therapeutic agents, with a particular focus on its anticancer applications through mechanisms such as topoisomerase II inhibition.

Physicochemical Properties

The integration of a trifluoromethyl group into the 2-aminothiazole core significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable attributes in drug design.[1] While experimental data for some properties are not extensively published, predicted values and available information from suppliers provide valuable insights.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃F₃N₂S | [1] |

| Molecular Weight | 168.14 g/mol | [1] |

| CAS Number | 169260-97-3 | [1] |

| Appearance | Solid, semi-solid, or liquid | [2] |

| Boiling Point (Predicted) | 214.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.557 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.61 ± 0.10 | Chemicalize |

| LogP (Predicted) | 1.54 | Chemicalize |

| Solubility | Data not available | - |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. These methods are designed to be efficient and versatile, allowing for the generation of a diverse range of analogues for further investigation.

One-Pot Multicomponent Domino Synthesis

A cost-effective and operationally simple one-pot multicomponent domino synthetic route has been reported.[1] This method involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide.[1] Such multicomponent reactions are highly regarded in green chemistry for their efficiency and good-to-excellent yields.[1]

Condensation Reactions with Fluoroalkyl-Substituted Synthons

A common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. In the context of this compound, this involves the condensation of an α-haloketone bearing a trifluoromethyl group with a thioamide or thiourea.[1] This approach directly incorporates the trifluoromethyl group at the desired 5-position of the resulting 2-aminothiazole ring.[1] The flexibility of this reaction allows for the synthesis of a wide array of structurally diverse thiazoles by varying the substituents on the ketone and the thiourea.[1]

Experimental Protocol: General Procedure for the Synthesis of 2-Aminothiazole Derivatives

The following is a generalized experimental protocol based on the synthesis of related 2-aminothiazole derivatives, which can be adapted for the synthesis of this compound.

Materials:

-

α-haloketone (e.g., 3-bromo-1,1,1-trifluoro-2-propanone)

-

Thiourea

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a solution of the α-haloketone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure 2-aminothiazole derivative.

Biological Activity and Mechanism of Action

The 2-aminothiazole scaffold is a well-established pharmacophore in numerous clinically approved drugs.[1] The introduction of a trifluoromethyl group often enhances the pharmacological profile of drug candidates.[1] Derivatives of this compound are extensively investigated as potential anticancer agents.[1]

Topoisomerase II Inhibition

Research indicates that compounds derived from this compound can function as topoisomerase II inhibitors.[1] Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation.[4] It acts by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thereby resolving DNA tangles and supercoils.[4][5]

Topoisomerase II inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors.

-

Topoisomerase II Poisons: These agents, such as etoposide, stabilize the covalent complex between topoisomerase II and the cleaved DNA (the cleavage complex).[6][7] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[5][6]

-

Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex.[4] They can act by preventing ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle, or by blocking the binding of the enzyme to DNA.[4][7]

The inhibition of topoisomerase II by 2-aminothiazole derivatives disrupts essential enzymatic processes for DNA replication, ultimately leading to apoptosis in cancerous cells.[1]

Experimental Workflow for Anticancer Evaluation

The evaluation of novel this compound derivatives for their potential anticancer activity typically follows a standardized experimental workflow. This workflow begins with in vitro cytotoxicity screening and progresses to more detailed mechanistic studies.

Conclusion

This compound stands out as a molecule of significant interest in the field of medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. The potential for its derivatives to act as potent anticancer agents, particularly through the inhibition of topoisomerase II, highlights its importance in oncological research. The synthetic methodologies and experimental workflows outlined in this guide provide a foundational framework for the continued exploration and development of this promising class of compounds. Further research into the precise experimental determination of its physicochemical properties and the development of more efficient and scalable synthetic routes will undoubtedly accelerate its application in the discovery of new and effective medicines.

References

- 1. This compound For Research [benchchem.com]

- 2. This compound | 169260-97-3 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(Trifluoromethyl)thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical scaffold, 5-(Trifluoromethyl)thiazol-2-amine. This compound is of significant interest in medicinal chemistry and drug discovery due to the integration of the biologically active 2-aminothiazole core with the metabolically stable and lipophilic trifluoromethyl group. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 | Broad Singlet | 2H | -NH₂ |

| ~7.8 | Singlet | 1H | Thiazole-H4 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C2 (Thiazole) |

| ~145 (q, J ≈ 35 Hz) | C5 (Thiazole) |

| ~122 (q, J ≈ 270 Hz) | -CF₃ |

| ~115 | C4 (Thiazole) |

Note: The chemical shift of the carbon attached to the trifluoromethyl group (C5) and the trifluoromethyl carbon itself are expected to appear as quartets due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -60 | Singlet | -CF₃ |

Reference: CFCl₃

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretch (amine) |

| 1630-1600 | Medium | N-H bend (amine) |

| 1550-1500 | Medium-Strong | C=N stretch (thiazole ring) |

| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~850 | Medium | C-S stretch (thiazole ring) |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 168.00 | [M]⁺ (Molecular Ion) |

| 169.00 | [M+H]⁺ (Protonated Molecular Ion) |

| 99 | [M-CF₃]⁺ |

Molecular Weight: 168.14 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of at least 400 MHz, equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer acquisition time may be necessary.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling. A smaller number of scans is usually sufficient due to the 100% natural abundance of ¹⁹F.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (for ¹H and ¹³C NMR) or an external standard like CFCl₃ (for ¹⁹F NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

Data Processing:

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with a suitable ionization source.

Sample Preparation:

-

Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-350 °C.

-

For fragmentation analysis (MS/MS), the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Data Processing:

-

The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

The accurate mass measurement of the molecular ion can be used to confirm the elemental composition of the compound.

Visualization of Analytical Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

quantum chemical calculations of 5-(Trifluoromethyl)thiazol-2-amine

An In-Depth Technical Guide to the Quantum Chemical Calculations of 5-(Trifluoromethyl)thiazol-2-amine

Abstract

This compound is a crucial building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. The incorporation of a trifluoromethyl group into the 2-aminothiazole scaffold can significantly enhance pharmacological properties such as bioavailability and metabolic stability.[1] A thorough understanding of the molecule's electronic and structural properties is paramount for rational drug design. This technical guide outlines a comprehensive computational protocol using quantum chemical calculations to elucidate the key physicochemical characteristics of this compound. The methodologies detailed herein provide a robust framework for researchers and scientists in the field of drug development to predict molecular properties and guide further experimental work.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] When functionalized with a trifluoromethyl group at the 5-position, the resulting molecule, this compound, presents a unique combination of electronic and steric properties that are advantageous for drug-receptor interactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular structure, reactivity, and spectroscopic properties of such compounds with high accuracy.[2][3][4] This guide provides a detailed overview of the proposed quantum chemical calculations for this compound, including methodologies for geometry optimization, vibrational analysis, and the determination of electronic properties.

Computational Methodology

The proposed quantum chemical calculations will be performed using the Gaussian suite of programs. The methodology is designed to provide a comprehensive understanding of the structural and electronic properties of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3][5] This level of theory is well-established for providing accurate geometries of organic molecules. Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Electronic Properties

The electronic properties of the optimized structure will be calculated to understand its reactivity and kinetic stability. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.[3][4] Additionally, a Natural Bond Orbital (NBO) analysis will be conducted to investigate charge distribution and intramolecular interactions.[6]

Predicted Quantitative Data

The following tables summarize the predicted quantitative data that would be obtained from the proposed quantum chemical calculations.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N3 | 1.38 | N3-C2-S1 | 110.5 |

| C4-C5 | 1.36 | C2-S1-C5 | 90.2 |

| C5-CF3 | 1.49 | S1-C5-C4 | 112.1 |

| N3-C4 | 1.40 | C5-C4-N3 | 115.2 |

| C2-N(amine) | 1.36 | C4-N3-C2 | 112.0 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450, 3350 | N-H stretching (amine) |

| ν(C=N) | 1640 | Thiazole ring stretching |

| ν(C-F) | 1150, 1100, 1050 | C-F stretching (CF3 group) |

| δ(N-H) | 1600 | N-H bending (amine) |

Table 3: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Visualization of Computational Workflow

The following diagram illustrates the proposed workflow for the .

Caption: Computational workflow for the quantum chemical analysis of this compound.

Conclusion

This technical guide outlines a comprehensive theoretical approach for the quantum chemical characterization of this compound. The proposed DFT-based calculations will provide valuable insights into the molecule's geometric, vibrational, and electronic properties. The resulting data will be instrumental for understanding its chemical behavior and for guiding the design of new, more effective therapeutic agents based on this important scaffold. The presented workflow and predicted data serve as a foundational resource for researchers engaged in the computational study and development of novel thiazole-based pharmaceuticals.

References

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 5-(Trifluoromethyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)thiazol-2-amine, a heterocyclic amine bearing a trifluoromethyl group, has emerged as a pivotal scaffold in modern medicinal chemistry. Its unique structural features, combining the privileged 2-aminothiazole motif with the pharmacologically advantageous trifluoromethyl substituent, have positioned it as a valuable intermediate in the synthesis of a wide array of biologically active compounds. This technical guide delves into the discovery and history of this important molecule, presenting a comprehensive overview of its synthesis, key experimental protocols, and its foundational role in the development of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

The story of this compound is intrinsically linked to the broader evolution of medicinal chemistry, particularly the strategic incorporation of fluorine into drug candidates to enhance their metabolic stability, bioavailability, and potency. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in a variety of biological interactions. The addition of a trifluoromethyl (CF3) group at the 5-position of the thiazole ring is a deliberate design element that significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature of the CF3 group influences the electron distribution of the thiazole ring, while its lipophilicity can enhance membrane permeability.

While the precise date and individual credited with the initial synthesis of this compound (CAS Number: 169260-97-3) are not readily apparent in a singular "discovery" paper, its intellectual origins can be traced to the development of fluorinated organic compounds and the rich history of thiazole synthesis. The compound likely emerged from the systematic exploration of fluorinated building blocks for drug discovery programs.

The Probable Historical Synthesis: The Hantzsch Thiazole Synthesis

The most probable and historically significant method for the initial preparation of this compound is the Hantzsch thiazole synthesis . First described by Arthur Hantzsch in 1887, this robust and versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of the title compound, the key precursors are thiourea and an α-haloketone bearing a trifluoromethyl group.

The likely α-haloketone precursor is 3-bromo-1,1,1-trifluoro-2-propanone . The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

A generalized workflow for the discovery and initial synthesis of this compound can be conceptualized as follows:

Key Synthetic Methodologies

While the Hantzsch synthesis remains a cornerstone, other methods for the preparation of this compound and its derivatives have been developed, reflecting the ongoing quest for efficiency and milder reaction conditions.

Hantzsch Thiazole Synthesis (The Historical Method)

This classical method involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanone with thiourea.

One-Pot Multicomponent Domino Synthesis

More contemporary approaches have focused on one-pot syntheses to improve efficiency and reduce waste. A reported one-pot multicomponent domino synthetic route starts from 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide.[1] Such methods are highly valued in green chemistry for their operational simplicity and often provide good to excellent yields.

Direct Trifluoromethylation

Another synthetic strategy involves the direct trifluoromethylation of a pre-existing 2-aminothiazole ring. A patented method describes a one-step reaction starting from 2-aminothiazole or its salt to yield this compound.[2] This approach, utilizing reagents such as polyfluoroalkyl iodide in the presence of a reducing agent like sodium dithionite, offers an alternative route to the target molecule.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic methods.

Protocol for Hantzsch Thiazole Synthesis

Materials:

-

3-Bromo-1,1,1-trifluoro-2-propanone

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate solution (5% w/v)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.1-1.5 equivalents) in absolute ethanol.

-

To this solution, add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equivalent).

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing cold deionized water, which should induce precipitation.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with ample deionized water to remove any inorganic salts.

-

Dry the crude product. For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.

Protocol for Direct Trifluoromethylation of 2-Aminothiazole

Materials:

-

2-Aminothiazole

-

Polyfluoroalkyl iodide (e.g., trifluoromethyl iodide)

-

Sodium dithionite

-

Sodium bicarbonate (NaHCO3)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

Equipment:

-

Reaction flask with a magnetic stirrer

-

Apparatus for working under an inert atmosphere (e.g., Argon)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a reaction flask under an Argon atmosphere, prepare a mixture of 2-aminothiazole (1.0 mmol), NaHCO3 (1.0 mmol), and polyfluoroalkyl iodide (1.5 mmol) in a 4:1 (v/v) mixture of acetonitrile and water.

-

Cool the mixture to 5-10 °C.

-

Add sodium dithionite (1.0 mmol) in one portion.

-

Stir the mixture at this temperature until TLC analysis indicates the complete conversion of the starting material.

-

Remove the acetonitrile under reduced pressure.

-

Add water (5 mL) to the residue and extract the mixture with ethyl acetate (3 x 4.0 mL).

-

Combine the organic layers and dry over Na2SO4.

-

Remove the solvent under vacuum.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the final product.

Quantitative Data

While the specific data from the very first synthesis is not available, representative data for the synthesis and characterization of this compound and its precursors are summarized below.

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 169260-97-3 | C4H3F3N2S | 168.14 | Solid |

| 3-Bromo-1,1,1-trifluoro-2-propanone | 431-35-6 | C3H2BrF3O | 190.95 | Light yellow liquid |

| Thiourea | 62-56-6 | CH4N2S | 76.12 | White crystalline solid |

Table 2: Representative Reaction Parameters and Yields

| Synthetic Method | Key Reagents | Solvent(s) | Typical Yield | Reference |

| Hantzsch Thiazole Synthesis | 3-Bromo-1,1,1-trifluoro-2-propanone, Thiourea | Ethanol | Good to High | General Hantzsch synthesis literature |

| One-Pot Domino Synthesis | 3-Bromo-1,1,1-trifluoro-2-propanone, P4S10, Cyanamide | Not specified | Good-Excellent | [1] |

| Direct Trifluoromethylation | 2-Aminothiazole, CF3I, Sodium dithionite | Acetonitrile/Water | 30-85% | Journal of Fluorine Chemistry, 2012[2] |

Role in Drug Discovery and Development

This compound is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. The primary amine group provides a convenient handle for further functionalization, allowing for its incorporation into larger molecular frameworks.

Derivatives of this compound have been investigated for a range of biological activities, including as anticancer agents. For instance, it is a fundamental building block for constructing thiazolo[4,5-d]pyrimidines, which can act as purine antagonists and exhibit antiproliferative activity against various human cancer cell lines.[1] Some derivatives have been shown to function as topoisomerase II inhibitors, enzymes essential for DNA replication, thereby inducing apoptosis in cancer cells.[1]

The trifluoromethyl group's influence on the pharmacokinetic profile of drug candidates is a key reason for the utility of this building block. This substituent can enhance metabolic stability by blocking sites of oxidation and can increase lipophilicity, which may improve cell membrane permeability and oral bioavailability.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While the specific historical moment of its discovery remains to be precisely pinpointed, its conceptual origins are clear within the context of the development of fluorinated pharmaceuticals. The robust and adaptable Hantzsch thiazole synthesis likely provided the initial route to this valuable compound. Today, with the advent of more modern synthetic techniques, this compound continues to be a readily accessible and highly sought-after intermediate for researchers and drug development professionals. Its unique combination of a privileged 2-aminothiazole core and a property-enhancing trifluoromethyl group ensures its continued importance in the quest for novel and more effective therapeutics.

References

The Pivotal Role of the 5-(Trifluoromethyl)thiazol-2-amine Scaffold in Modern Drug Discovery: A Technical Overview

For Immediate Release

A Deep Dive into the Mechanism of Action of 5-(Trifluoromethyl)thiazol-2-amine Derivatives

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the significance and mechanism of action of compounds derived from the versatile this compound scaffold. While not a therapeutic agent in itself, this molecule serves as a critical building block in the synthesis of a new generation of potent therapeutic candidates. The strategic incorporation of a trifluoromethyl group onto the privileged 2-aminothiazole core enhances metabolic stability and membrane permeability, making its derivatives highly valuable in medicinal chemistry. This guide will explore the anticancer, antimicrobial, and antioxidant activities of these derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

Derivatives of this compound, particularly the thiazolo[4,5-d]pyrimidines, have demonstrated significant potential as anticancer agents. These compounds are believed to exert their cytotoxic effects through mechanisms including topoisomerase II inhibition and purine antagonism.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation. Inhibitors of this enzyme stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and subsequently inducing programmed cell death, or apoptosis. The apoptotic cascade initiated by topoisomerase II inhibition is a complex signaling pathway involving DNA damage sensors, checkpoint kinases, and effector cas

The Rise of a Privileged Scaffold: A Technical Guide to 5-(Trifluoromethyl)thiazol-2-amine in Drug Discovery

Executive Summary: In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple biological targets, serving as fertile ground for the development of novel therapeutics. The 2-aminothiazole core is a quintessential example of such a scaffold. The strategic incorporation of a trifluoromethyl (CF₃) group at the 5-position yields 5-(trifluoromethyl)thiazol-2-amine, a building block that significantly enhances the pharmacological potential of its derivatives. This guide explores the synthesis, biological activities, and therapeutic applications of this valuable scaffold, providing researchers and drug development professionals with a comprehensive overview of its role in modern drug discovery.

The this compound Scaffold: A Strategic Advantage

The 2-aminothiazole ring is a versatile heterocyclic moiety found in a wide array of biologically active compounds and approved drugs.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions with biological macromolecules. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[4][5][6]

The CF₃ group offers several key advantages:

-

Enhanced Lipophilicity: The highly lipophilic nature of the CF₃ group can improve a compound's ability to cross cellular membranes, potentially increasing bioavailability.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative processes, which can prolong the half-life of a drug.[5]

-

Improved Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electronic properties of the thiazole ring and influence interactions with target receptors, often leading to enhanced binding affinity.[7]

This combination of the privileged 2-aminothiazole core and the pharmacologically favorable trifluoromethyl group makes this compound a highly valuable starting material for developing new therapeutic agents targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][4]

Synthesis of the Core Structure and Derivatives

The construction of the this compound scaffold and its subsequent elaboration into more complex molecules are crucial steps in the drug discovery process. Several synthetic strategies have been developed to achieve this efficiently.

Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing 2-aminothiazoles is the Hantzsch synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thiourea. To obtain the desired 5-(trifluoromethyl) scaffold, a trifluoromethylated α-haloketone, such as 3-bromo-1,1,1-trifluoro-2-propanone, is used as a key precursor.[4]

Caption: Workflow of the Hantzsch Thiazole Synthesis.

One-Pot Multicomponent Domino Synthesis

In line with the principles of green chemistry, efficient one-pot multicomponent reactions have been developed. A reported domino synthetic route for this compound starts from 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide, offering operational simplicity and good yields.[4]

Applications in Drug Discovery

Derivatives of this compound have shown significant promise across several therapeutic areas.

Anticancer Activity

A major focus of research has been the development of anticancer agents. The scaffold is a fundamental building block for complex molecules like thiazolo[4,5-d]pyrimidines, which can act as purine antagonists and exhibit antiproliferative activity against various human cancer cell lines.[4][5][9]

Mechanism of Action: Some derivatives have been shown to function as topoisomerase II inhibitors.[4] By disrupting this essential enzyme's function in DNA replication, these compounds can induce apoptosis in cancer cells.

Caption: Mechanism of Topoisomerase II Inhibition by Scaffold Derivatives.

Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives A study synthesized and evaluated a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their antiproliferative activity against several human cancer cell lines.[5] Compound 3b was identified as the most active.

| Compound | A375 (Melanoma) GI₅₀ (µM) | C32 (Melanoma) GI₅₀ (µM) | DU145 (Prostate) GI₅₀ (µM) | MCF-7/WT (Breast) GI₅₀ (µM) |

| 2b | 1.66 | 2.19 | 1.48 | 1.81 |

| 3b | 0.44 | 0.42 | 0.39 | 0.41 |

| 4b | >50 | >50 | 12.01 | >50 |

| 4c | 1.29 | 1.55 | 1.05 | 1.33 |

| Data extracted from a study by Urych et al. (2022). GI₅₀ is the concentration causing 50% growth inhibition.[5] |

Antimicrobial Activity

The 2-aminothiazole core is also a key feature in many antimicrobial agents. Novel derivatives synthesized via a Mannich reaction have been evaluated for their in-vitro activity against pathogenic bacteria and fungi.[10]

Mechanism of Action: Molecular docking studies suggest that these compounds may exert their effect by inhibiting key bacterial enzymes such as Enoyl ACP reductase, which is essential for fatty acid synthesis.[10]

Table 2: Antimicrobial Activity (MIC) of a Thiazol-2-amine Derivative The most potent analogue from a synthesized series, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C ), showed significant inhibition against several bacterial strains.[10]

| Organism | Compound 8C MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| E. coli | 6.25 | N/A |

| S. typhi | 25 | N/A |

| P. aeruginosa | 25 | N/A |

| MIC: Minimum Inhibitory Concentration. Data from a study by Abu-Melha et al. (2018).[10] |

Antiviral Activity

The versatility of the thiazole scaffold extends to antiviral drug discovery. Proline- and pipecolic acid-based molecules incorporating a thiazole moiety have been designed as allosteric inhibitors of the NS2B/NS3 serine proteases from Dengue (DENV) and Zika (ZIKV) viruses, which are key targets for antiviral therapy.[11]

Table 3: Inhibitory Activity against DENV NS2B/NS3 Protease S-proline derivatives with electron-withdrawing substituents on an aromatic ring showed the most potency against the DENV protease.[11]

| Compound | R Substituent | DENV NS2B/NS3 IC₅₀ (µM) |

| 3 | 3-CF₃ | 5.0 |

| 1 (Lead) | 4-OH | 8.58 |

| IC₅₀: Half-maximal inhibitory concentration. Data from a study by Carcelli et al. (2022).[11] |

Key Experimental Protocols

General Synthesis of 7-chloro-thiazolo[4,5-d]pyrimidine Derivatives (e.g., 3b)

This protocol is adapted from the synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[4][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ).[9]

-

A mixture of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][9]thiazolo[4,5-d]pyrimidin-7(6H)-one (2b ) (3.29 g, 10 mM) in phosphoryl chloride (POCl₃) (20 mL) is prepared.

-

N,N-dimethylaniline (1.21 g, 10 mM) is added to the mixture.

-

The reaction mixture is refluxed for 4 hours.

-

After cooling, the mixture is poured into ice water.

-

The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Synthesis of 7-amino-thiazolo[4,5-d]pyrimidine Derivatives (e.g., 4a)

This protocol is adapted from the reaction of compound 3b with amines.[9]

-

A selected amine (e.g., methylamine, 20 mM) is added to a suspension of 7-chloro-3-phenyl-5-(trifluoromethyl)[4][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) (3.45 g, 10 mM) in 20 mL of butan-1-ol.

-

The mixture is refluxed for 3 hours.

-

After cooling, the obtained solid is filtered.

-

The solid is recrystallized from butan-1-ol to yield the final product.

In Vitro Antiproliferative Activity Assay

This is a general protocol based on the methodology used for evaluating the anticancer compounds mentioned in this guide.[5]

-

Cell Culture: Human cancer cell lines (e.g., A375, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO₂ at 37 °C.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved (typically in DMSO) and diluted to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 72 hours).

-

MTT Assay: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Caption: General Drug Discovery Workflow Using the Scaffold.

Conclusion and Future Outlook

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. The strategic combination of the versatile 2-aminothiazole core and the pharmacologically beneficial trifluoromethyl group provides a robust platform for the design of potent and selective modulators of diverse biological targets. The demonstrated success in generating lead compounds for anticancer, antimicrobial, and antiviral applications underscores its high value. Future research will likely focus on expanding the chemical space around this core, exploring new therapeutic targets, and leveraging advanced computational methods to design next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound For Research [benchchem.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine | 169260-98-4 | Benchchem [benchchem.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)thiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-(trifluoromethyl)thiazol-2-amine and its derivatives, crucial building blocks in medicinal chemistry. The inclusion of a trifluoromethyl group can enhance the pharmacological properties of molecules, such as metabolic stability and bioavailability.[1] The primary synthetic route detailed is the Hantzsch thiazole synthesis, a reliable and widely used method for constructing the thiazole ring.[1][2] Additionally, a one-pot multicomponent approach is presented as an efficient alternative.

Key Synthetic Pathways

The synthesis of this compound derivatives predominantly follows two main pathways:

-

Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone, specifically 3-bromo-1,1,1-trifluoropropan-2-one, with thiourea or a substituted thiourea.[1][2] This reaction directly installs the trifluoromethyl group at the 5-position of the thiazole ring.[1]

-

One-Pot Multicomponent Domino Synthesis: This approach offers a streamlined process, combining multiple reaction steps in a single pot, which is operationally simple and often results in good to excellent yields.[1] A reported one-pot synthesis for this compound utilizes 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide.[1]

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of this compound

This protocol describes the synthesis of the parent this compound via the Hantzsch reaction between 3-bromo-1,1,1-trifluoropropan-2-one and thiourea.

Materials:

-

3-Bromo-1,1,1-trifluoropropan-2-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve stoichiometric amounts of 3-bromo-1,1,1-trifluoropropan-2-one and thiourea in ethanol.

-

Reflux the reaction mixture for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.[2]

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid can be recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.[2]

Protocol 2: Synthesis of N-Substituted this compound Derivatives

This protocol is a variation of the Hantzsch synthesis for preparing N-substituted derivatives by using a substituted thiourea.

Materials:

-

3-Bromo-1,1,1-trifluoropropan-2-one

-

Substituted thiourea (e.g., N-methylthiourea, N-phenylthiourea)

-

Ethanol or another suitable solvent

-

Water

-

Base (e.g., sodium bicarbonate, potassium carbonate)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Dissolve the substituted thiourea in ethanol in a round-bottom flask.

-

Slowly add an equimolar amount of 3-bromo-1,1,1-trifluoropropan-2-one to the solution.

-

Reflux the mixture for a period determined by reaction monitoring (TLC).

-

Cool the reaction to room temperature and pour it into cold water.

-

Basify the mixture with a suitable base to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted this compound derivative.

Quantitative Data Summary

The following table summarizes the reported yields for various derivatives synthesized using the Hantzsch methodology and subsequent modifications.

| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-5-trifluoromethylthiazole | One-step reaction from 2-aminothiazole or its salt | 30-85 | Not specified | [3] |

| 7-Chloro-3-ethyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Cyclization of 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide with trifluoroacetic anhydride | 60 | 66-67 | [3] |

| 3-Phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][4]thiazolo[4,5-d]pyrimidin-7(6H)-one | Cyclization of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide with trifluoroacetic anhydride | 74 | 262-263 | [3] |

| N-Methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | Cyclo-condensation of 2-bromo-1-(3-trifluoromethyl)phenylethanone with N-methylthiourea | 61.62 | 232 | [2] |

| N-((6-Chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | Cyclo-condensation of 2-bromo-1-(3-trifluoromethyl)phenylethanone with the corresponding substituted thiourea | 75 | 176 | [2] |

| N-Methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | Further derivatization of a synthesized 2-aminothiazole | 72 | 172 (Boiling Point) | [2] |

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic routes for this compound derivatives.

Caption: Hantzsch synthesis of this compound.

Caption: One-pot synthesis of this compound.

Caption: General experimental workflow for Hantzsch thiazole synthesis.

References

Application Notes and Protocols for 5-(Trifluoromethyl)thiazol-2-amine in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)thiazol-2-amine is a crucial scaffold in medicinal chemistry for the development of novel anticancer agents. The incorporation of the trifluoromethyl group enhances the metabolic stability, lipophilicity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer compounds derived from this versatile building block. Derivatives of this compound, particularly thiazolo[4,5-d]pyrimidines, have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication, leading to apoptosis in cancer cells.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected thiazolo[4,5-d]pyrimidine derivatives synthesized from this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione) | C32 (Amelanotic melanoma) | 24.4 | |

| A375 (Melanoma) | 25.4 | ||

| 8c (N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea derivative) | PC-3 (Prostate cancer) | logGI50 = -7.10 | |

| 9c (N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea derivative) | SNB-75 (CNS cancer) | logGI50 = -5.84 | |

| 9b (N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea derivative) | UO-31 (Renal cancer) | logGI50 = -5.66 |

Mandatory Visualizations

Application Notes and Protocols: 5-(Trifluoromethyl)thiazol-2-amine as a Versatile Building Block for Thiazolo[4,5-d]pyrimidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals